molecular formula C40H52Cl2N8O6 B15285469 methyl N-[(2S)-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate dihydrochloride

methyl N-[(2S)-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate dihydrochloride

Cat. No.: B15285469
M. Wt: 811.8 g/mol
InChI Key: BVZLLUDATICXCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Daclatasvir dihydrochloride is a direct-acting antiviral agent used primarily in the treatment of chronic hepatitis C virus (HCV) infections. It is marketed under the brand name Daklinza and is known for its effectiveness against multiple HCV genotypes. Daclatasvir dihydrochloride works by inhibiting the HCV nonstructural protein 5A (NS5A), which is essential for viral replication and assembly .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of daclatasvir dihydrochloride involves multiple steps, starting from the preparation of daclatasvir free base. The process includes the formation of key intermediates through various chemical reactions, such as coupling and deprotection steps. The final step involves the conversion of daclatasvir free base into its dihydrochloride salt form .

Industrial Production Methods

Industrial production of daclatasvir dihydrochloride follows a similar synthetic route but is optimized for large-scale manufacturing. This involves the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Daclatasvir dihydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of daclatasvir dihydrochloride include:

    Oxidizing agents: Such as silver nitrate.

    Reducing agents: Such as sodium borohydride.

    Substitution reagents: Such as alkyl halides.

Major Products Formed

The major products formed from these reactions are typically intermediates that are further processed to yield daclatasvir dihydrochloride. These intermediates are crucial for the stepwise synthesis of the final compound .

Scientific Research Applications

Daclatasvir dihydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

Daclatasvir dihydrochloride exerts its antiviral effects by binding to the N-terminus within Domain 1 of the HCV nonstructural protein 5A (NS5A). This binding inhibits viral RNA replication and virion assembly, effectively disrupting the viral life cycle. The compound targets both the cis- and trans-acting functions of NS5A, modulating its phosphorylation status and preventing the formation of new replication complexes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Daclatasvir Dihydrochloride

Daclatasvir dihydrochloride is unique due to its high selectivity and potency against HCV NS5A. It was the first drug to demonstrate safety and efficacy in treating HCV genotype 3 without the need for co-administration of interferon or ribavirin. Its ability to target both cis- and trans-acting functions of NS5A sets it apart from other similar compounds .

Properties

IUPAC Name

methyl N-[1-[2-[5-[4-[4-[2-[1-[2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H50N8O6.2ClH/c1-23(2)33(45-39(51)53-5)37(49)47-19-7-9-31(47)35-41-21-29(43-35)27-15-11-25(12-16-27)26-13-17-28(18-14-26)30-22-42-36(44-30)32-10-8-20-48(32)38(50)34(24(3)4)46-40(52)54-6;;/h11-18,21-24,31-34H,7-10,19-20H2,1-6H3,(H,41,43)(H,42,44)(H,45,51)(H,46,52);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVZLLUDATICXCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)C6CCCN6C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H52Cl2N8O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

811.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.